4-Amino-1-hydroxypyrrolidin-2-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

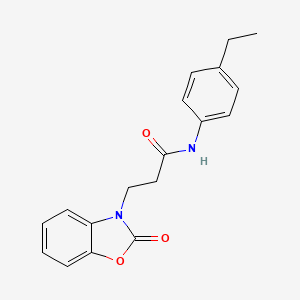

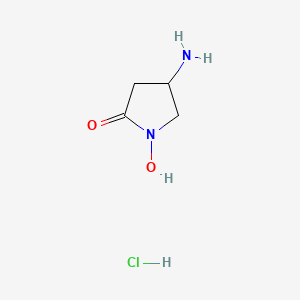

“4-Amino-1-hydroxypyrrolidin-2-one;hydrochloride” is a chemical compound . It is part of the pyrrolidine class of compounds, which are known to be versatile scaffolds for novel biologically active compounds .

Synthesis Analysis

The synthesis of “4-Amino-1-hydroxypyrrolidin-2-one;hydrochloride” could potentially involve the use of the pyrrolidine moiety, which is widely represented in natural products, especially in alkaloids isolated from plants or microorganisms .Molecular Structure Analysis

The molecular structure of “4-Amino-1-hydroxypyrrolidin-2-one;hydrochloride” could be analyzed using molecular dynamics simulation . This could reveal the role of dynamic water molecules and other factors in the structure of the compound .Chemical Reactions Analysis

The chemical reactions involving “4-Amino-1-hydroxypyrrolidin-2-one;hydrochloride” could be analyzed using techniques such as titration . This would involve making incremental additions of a solution containing a known concentration of some substance to a sample of the compound .Scientific Research Applications

Chemical Synthesis

4-Amino-1-hydroxypyrrolidin-2-one hydrochloride is a chemical compound with the CAS Number: 2375259-45-1 . It’s often used in the synthesis of other complex molecules. Its properties, such as its molecular weight (152.58) and its InChI key (MXRBJRPFWJRKGV-UHFFFAOYSA-N), make it a useful component in various chemical reactions .

Drug Discovery

The pyrrolidine ring, which is a part of 4-Amino-1-hydroxypyrrolidin-2-one hydrochloride, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-planarity of the ring—a phenomenon called “pseudorotation”—allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This makes it a versatile scaffold for novel biologically active compounds .

Green Chemistry

The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines, including 4-Amino-1-hydroxypyrrolidin-2-one hydrochloride, has had a strong impact, allowing synthetic efficiency to be increased . This supports the new era of green chemistry, which aims to reduce the environmental impact of chemical processes .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The compound belongs to the class of pyrrolidin-2-ones, which have been used in the synthesis of various alkaloids and unusual β-amino acids

Mode of Action

Pyrrolidin-2-ones, the class of compounds to which it belongs, are known to interact with various biological targets . The exact nature of these interactions and the resulting changes at the molecular level are subject to ongoing research.

Biochemical Pathways

Compounds with a pyrrolidin-2-one structure have been implicated in a variety of biological processes

Result of Action

As a member of the pyrrolidin-2-ones class, it may share some of the biological activities associated with these compounds . .

properties

IUPAC Name |

4-amino-1-hydroxypyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.ClH/c5-3-1-4(7)6(8)2-3;/h3,8H,1-2,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRBJRPFWJRKGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-hydroxypyrrolidin-2-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-amino-1-(2H-1,3-benzodioxol-5-yl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2716386.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2716388.png)

![5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716389.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2716395.png)